molecular formula C11H20N2O3 B12986781 tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12986781
M. Wt: 228.29 g/mol
InChI Key: LSACGXFQGVBFLY-QMMMGPOBSA-N
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Description

tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a linear precursor under specific conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic molecules with biological targets. Its structural features allow for the exploration of new binding modes and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in the production of various drugs.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target protein. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the oxygen atom in the spirocyclic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (8S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1

InChI Key

LSACGXFQGVBFLY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H](CCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N

Origin of Product

United States

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